molecular formula C11H15N5O4 B1596648 Guanosine, 2'-deoxy-1-methyl- CAS No. 5132-79-6

Guanosine, 2'-deoxy-1-methyl-

Cat. No.: B1596648
CAS No.: 5132-79-6
M. Wt: 281.27 g/mol
InChI Key: VJSHSPNFYFRXGN-UHFFFAOYSA-N
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Description

Guanosine, 2’-deoxy-1-methyl- is a modified nucleoside, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a methyl group at the 1-position and the absence of a hydroxyl group at the 2’-position of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-deoxy-1-methyl- typically involves the methylation of guanosine followed by the removal of the hydroxyl group at the 2’-position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group. The deoxygenation at the 2’-position can be achieved using reagents like tributyltin hydride in the presence of a radical initiator .

Industrial Production Methods: Industrial production of Guanosine, 2’-deoxy-1-methyl- often involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are crucial for its application in research and pharmaceutical industries .

Types of Reactions:

    Oxidation: Guanosine, 2’-deoxy-1-methyl- can undergo oxidation reactions, particularly at the guanine base. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the guanine base, using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can take place at the methyl group, where nucleophiles such as thiols or amines can replace the methyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

    Substitution: Thiols, amines, under basic conditions.

Major Products:

Scientific Research Applications

Guanosine, 2’-deoxy-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Guanosine, 2’-deoxy-1-methyl- involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group at the 1-position can interfere with base pairing and hydrogen bonding, leading to alterations in the secondary and tertiary structures of nucleic acids. This can impact processes such as replication, transcription, and translation .

Comparison with Similar Compounds

    Guanosine: The parent compound without the methyl and deoxy modifications.

    2’-Deoxyguanosine: Lacks the hydroxyl group at the 2’-position but does not have the methyl group.

    1-Methylguanosine: Contains the methyl group but retains the hydroxyl group at the 2’-position.

Uniqueness: Guanosine, 2’-deoxy-1-methyl- is unique due to the combination of both the methyl group at the 1-position and the absence of the hydroxyl group at the 2’-position. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in nucleic acid research and therapeutic development .

Properties

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSHSPNFYFRXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965604
Record name 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5132-79-6
Record name NSC70899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Guanosine, 2'-deoxy-1-methyl-
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Guanosine, 2'-deoxy-1-methyl-
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Guanosine, 2'-deoxy-1-methyl-
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Guanosine, 2'-deoxy-1-methyl-
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Guanosine, 2'-deoxy-1-methyl-
Reactant of Route 6
Guanosine, 2'-deoxy-1-methyl-

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